Neodymium(III) trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

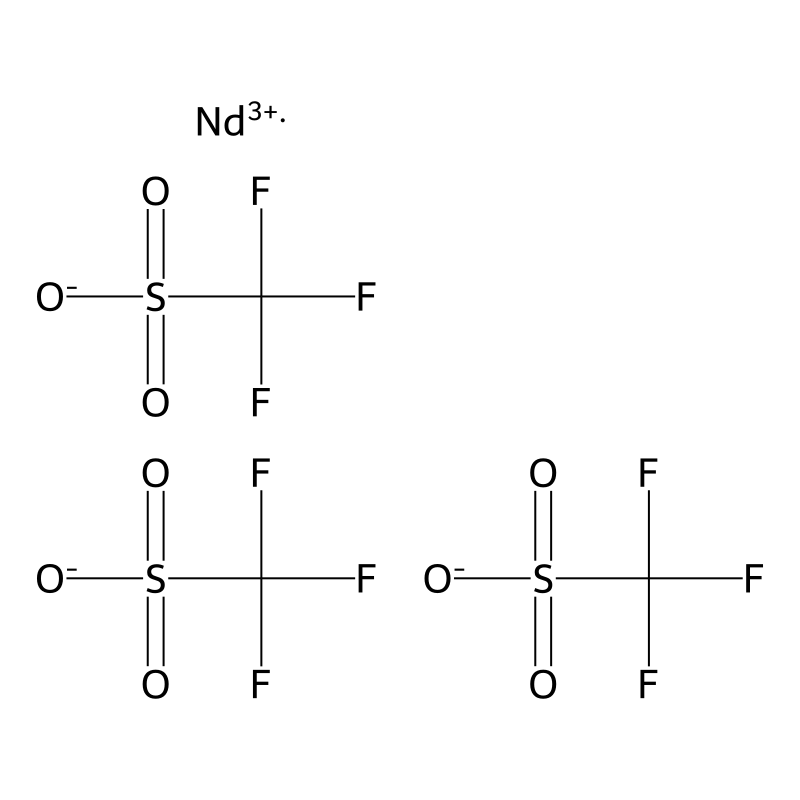

SMILES

Canonical SMILES

Lewis Acid Catalyst

One of the most prominent applications of Neodymium(III) trifluoromethanesulfonate is as a Lewis acid catalyst. Its ability to accept electron pairs from other molecules facilitates various organic reactions, including:

- Aldol condensation: Neodymium triflate effectively catalyzes the aldol condensation reaction of silyl enol ethers and aldehydes, leading to the formation of β-hydroxy carbonyl compounds.

- Diels-Alder reactions: This compound can promote Diels-Alder reactions between cyclopentadiene and alkyl acrylates, enabling the synthesis of cyclohexene derivatives.

- α-amination reactions: Neodymium triflate facilitates the α-amination of pyrazolones, leading to the introduction of an amino group at a specific position on the molecule.

These are just a few examples, and Neodymium triflate finds application in numerous other organic transformations.

Other Research Applications

Beyond its role as a catalyst, Neodymium(III) trifluoromethanesulfonate finds use in other scientific research areas:

- Polymerization reactions: This compound can initiate the polymerization of cyclosiloxanes and promote the direct polycondensation of dicarboxylic acids and diols.

- Regioselective ring-opening reactions: Neodymium triflate exhibits regioselectivity in the reductive ring-opening of benzylidene acetals, allowing for targeted cleavage of specific bonds.

- Organic synthesis: Neodymium triflate plays a role in the Paal-Knorr cyclocondensation reaction and the nitration of benzene.

Neodymium(III) trifluoromethanesulfonate is an inorganic compound with the chemical formula Nd(CF₃SO₃)₃. It appears as a purple powder and has a molecular weight of approximately 591.45 g/mol. This compound is notable for its unique trifluoromethanesulfonate (triflate) groups, which confer distinct chemical properties and reactivity. Neodymium(III) trifluoromethanesulfonate is classified under rare earth metal compounds, which are known for their applications in various high-tech industries, including electronics and catalysis .

Nd(OTf)₃ acts as a Lewis acid catalyst by accepting a lone pair of electrons from a substrate molecule. This creates a positive charge on the substrate, making it more susceptible to nucleophilic attack by another reactant. The Lewis acidity of Nd(III) and the good leaving group ability of the OTf⁻ anion contribute to the catalytic cycle.

For example, in the aldol reaction, Nd(OTf)₃ activates the carbonyl group of the aldehyde by accepting the lone pair of electrons on the oxygen atom. This makes the carbon atom in the carbonyl group more electrophilic, facilitating the nucleophilic attack by the enolate ion from the silyl enol ether. After the reaction, the regenerated Nd(OTf)₃ can participate in another catalytic cycle [].

Neodymium(III) trifluoromethanesulfonate serves as an effective catalyst in several organic reactions. Notable reactions include:

- Catalytic dehydration of fructose: This reaction converts fructose to 5-hydroxymethylfurfural, a valuable platform chemical .

- Diels-Alder reactions: It facilitates the cycloaddition between cyclopentadiene and alkyl acrylates, which is crucial in synthesizing complex organic molecules .

- α-amination reactions: Neodymium(III) trifluoromethanesulfonate can also catalyze α-amination of pyrazolones, enhancing the formation of nitrogen-containing compounds .

Neodymium(III) trifluoromethanesulfonate can be synthesized through several methods:

- Reaction with trifluoromethanesulfonic acid: Neodymium oxide or neodymium carbonate can react with trifluoromethanesulfonic acid in an appropriate solvent to yield neodymium(III) trifluoromethanesulfonate.

- Precipitation from solution: The compound can also be obtained by mixing solutions of neodymium salts with trifluoromethanesulfonic acid, followed by evaporation to crystallize the product .

Neodymium(III) trifluoromethanesulfonate has a variety of applications across multiple industries:

- Catalysis: It is widely used as a catalyst in organic synthesis, particularly in reactions involving carbohydrates and complex organic molecules.

- Materials Science: The compound plays a role in the development of advanced materials such as rare-earth magnets and electronic components.

- Pharmaceuticals: Its catalytic properties are harnessed in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients .

Neodymium(III) trifluoromethanesulfonate shares similarities with other rare earth metal triflates and sulfonates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cerium(III) trifluoromethanesulfonate | Ce(CF₃SO₃)₃ | Used in catalysis similar to neodymium |

| Lanthanum(III) trifluoromethanesulfonate | La(CF₃SO₃)₃ | Exhibits different catalytic properties |

| Yttrium(III) trifluoromethanesulfonate | Y(CF₃SO₃)₃ | Known for its use in ceramics |

| Samarium(III) trifluoromethanesulfonate | Sm(CF₃SO₃)₃ | Displays unique luminescent properties |

The uniqueness of neodymium(III) trifluoromethanesulfonate lies in its specific reactivity patterns and applications, particularly in organic synthesis where it serves as a highly effective catalyst compared to other rare earth metal compounds .

GHS Hazard Statements

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant